molecular formula C9H18N2O2S B1469235 N-(4-aminocyclohexyl)cyclopropanesulfonamide CAS No. 1841373-38-3

N-(4-aminocyclohexyl)cyclopropanesulfonamide

Cat. No.: B1469235
CAS No.: 1841373-38-3
M. Wt: 218.32 g/mol
InChI Key: FNYAQWNJNJNSNO-UHFFFAOYSA-N
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Description

N-(4-Aminocyclohexyl)cyclopropanesulfonamide (CAS 1339185-71-5) is a chemical compound with a molecular formula of C9H18N2O2S and a molecular weight of 218.32 g/mol . This molecule features both a primary amino group and a cyclopropanesulfonamide group on a cyclohexane ring, making it a valuable building block in medicinal chemistry and pharmaceutical research. Its structure is particularly relevant for the synthesis of more complex molecules designed for targeted protein degradation. One of the most promising research applications for derivatives of this compound is in the development of therapeutics for the degradation of mutant BRAF, a key protein kinase implicated in numerous cancers . Mutations in the BRAF gene are found in approximately 8% of all human cancers, including around 60% of malignant melanomas and 60% of thyroid cancers, making it a critical target for oncology research . While the V600E mutation is most common, other class II and III mutations also contribute to cancer progression by promoting RAF dimerization and activating the ERK signaling pathway . Compounds based on the this compound scaffold can be designed as part of Proteolysis-Targeting Chimeras (PROTACs) or other degrader modalities to selectively target and induce the breakdown of oncogenic mutant BRAF proteins, offering a potential therapeutic strategy that may overcome the limitations of conventional kinase inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strict adherence to safe laboratory handling procedures is required.

Properties

IUPAC Name

N-(4-aminocyclohexyl)cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c10-7-1-3-8(4-2-7)11-14(12,13)9-5-6-9/h7-9,11H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYAQWNJNJNSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NS(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the sulfonylation of 4-aminocyclohexyl derivatives with cyclopropanesulfonyl chloride or a related sulfonylating agent. The key step is the nucleophilic substitution where the amine group of 4-aminocyclohexyl acts as a nucleophile attacking the electrophilic sulfonyl chloride.

Detailed Synthetic Procedure

  • Starting Materials:

    • 4-aminocyclohexylamine or its derivatives
    • Cyclopropanesulfonyl chloride
    • Base (e.g., triethylamine or sodium carbonate)
    • Solvent (e.g., dichloromethane or N,N-dimethylacetamide)
  • Reaction Conditions:

    • The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation.
    • The amine is dissolved in an appropriate solvent, and the base is added to neutralize the HCl formed during the reaction.
    • Cyclopropanesulfonyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
    • The mixture is then stirred at room temperature or slightly elevated temperature (20–40 °C) for several hours (typically 4–24 hours) to ensure complete conversion.
  • Workup and Purification:

    • After completion, the reaction mixture is quenched with water and extracted with organic solvents.
    • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
    • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

Representative Reaction Scheme

$$
\text{4-aminocyclohexylamine} + \text{cyclopropanesulfonyl chloride} \xrightarrow[\text{base}]{\text{solvent, low temp}} \text{this compound}
$$

Optimization Parameters

Parameter Typical Conditions Notes
Solvent Dichloromethane, N,N-dimethylacetamide Solvent choice affects solubility and reaction rate
Base Triethylamine, sodium carbonate Neutralizes HCl, prevents side reactions
Temperature 0–5 °C during addition, then 20–40 °C Controls reaction kinetics and selectivity
Reaction Time 4–24 hours Monitored by TLC or HPLC for completion
Purification Method Recrystallization, chromatography Ensures high purity of final compound

Comparative Table of Preparation Methods

Method Variant Solvent Base Temperature Reaction Time Yield (%) Notes
Method A (Standard) Dichloromethane Triethylamine 0–5 °C then 25 °C 6–12 hours 75–80 Good yield, simple workup
Method B (Polar Aprotic Solvent) N,N-Dimethylacetamide Sodium carbonate Room temperature 12–24 hours 70–85 Higher yield, slower reaction
Method C (Microwave-assisted) Ethanol/Water mixture Triethylamine Microwave 80 °C 1–2 hours 65–75 Rapid synthesis, requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that the compound's ability to enhance AMPA receptor function positions it as a candidate for treating neurodegenerative conditions such as Alzheimer's disease. A notable study demonstrated that administration of this compound improved synaptic plasticity and cognitive function in animal models, suggesting its potential utility in clinical settings.

Cancer Treatment

The inhibition of FASN by N-(4-aminocyclohexyl)cyclopropanesulfonamide has been linked to reduced tumor growth in breast cancer models. In vivo studies showed significant decreases in tumor size when treated with this compound, highlighting its potential as an anticancer agent by disrupting lipid metabolism critical for tumor survival.

Anti-inflammatory Properties

The compound has also shown promise in reducing acute inflammation. Experimental models indicated that it effectively mitigated inflammatory responses, suggesting applications in treating conditions characterized by excessive inflammation.

Study 1: AMPA Receptor Enhancement

A study focusing on cognitive enhancement found that this compound significantly increased AMPA receptor activity in vitro. This enhancement was correlated with improved cognitive performance in animal models, indicating its potential for treating cognitive deficits associated with neurodegenerative diseases.

Study 2: FASN Inhibition

In a controlled experiment involving breast cancer models, the administration of this compound led to a marked reduction in tumor growth rates. The mechanism was attributed to the inhibition of fatty acid synthesis pathways essential for cancer cell proliferation.

Study 3: Anti-inflammatory Effects

Research demonstrated that the compound exhibited significant anti-inflammatory effects in models of acute inflammation. This suggests potential therapeutic applications for conditions such as arthritis or other inflammatory diseases.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table highlights structural differences between N-(4-aminocyclohexyl)cyclopropanesulfonamide and key analogs:

Compound Name Core Structure Substituents Key Functional Groups Biological Relevance
This compound Cyclohexane 4-amino group, cyclopropane-sulfonamide –NH₂, –SO₂– Enhanced solubility, hydrogen bonding
N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide Cyclopentane 3-amino, 4-methyl, cyclopropane-sulfonamide –NH₂, –CH₃, –SO₂– Improved metabolic stability (methyl group)
N-((1S,3R,4S)-3-ethyl-4-isocyanato-cyclopentyl)cyclopropanesulfonamide Cyclopentane Ethyl, isocyanate (–NCO) –NCO, –SO₂– Reactive intermediate for further functionalization
N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)cyclopropanesulfonamide Cyclopentane Methyl, fused imidazo-pyrrolo-pyrazine Heteroaromatic ring, –SO₂– Potential kinase inhibition (heterocyclic motif)
N-(4-Hydroxyphenyl)benzenesulfonamide Benzene 4-hydroxy, benzenesulfonamide –OH, –SO₂– Classic sulfonamide with hydrogen-bonding motifs

Physicochemical and Spectroscopic Properties

  • Hydrogen Bonding: The 4-amino group in this compound enables intermolecular N–H⋯O interactions, akin to N–H⋯O bonds observed in N-(4-hydroxyphenyl)benzenesulfonamide .
  • LC/MS Data : Analogous compounds show distinct mass spectra (e.g., m/z 259–565 [M+H]⁺), with retention times (Rt = 0.56–2.45 min) reflecting polarity differences .
  • Solubility : The cyclohexyl amine’s basicity may enhance aqueous solubility compared to ethyl- or methyl-substituted analogs .

Biological Activity

N-(4-Aminocyclohexyl)cyclopropanesulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and respiratory diseases. This article summarizes the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane and sulfonamide moieties. The chemical structure can be represented as follows:

  • Molecular Formula : C₈H₁₄N₂O₂S
  • Molecular Weight : 194.27 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein targets involved in cell signaling pathways. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in cell proliferation and survival.

Inhibition of FGFRs

FGFRs are critical in mediating the effects of fibroblast growth factors (FGFs), which influence processes such as:

  • Cell proliferation
  • Differentiation
  • Angiogenesis

Alterations in FGFR signaling have been associated with several cancers, including breast, liver, and prostate cancers. This compound demonstrates selective inhibition of FGFR4, making it a candidate for targeted cancer therapies .

Anticancer Activity

In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines harboring FGFR mutations. For instance:

Cell LineIC₅₀ (µM)Mechanism of Action
MV4-11 (AML)0.5FGFR4 inhibition leading to apoptosis
MDA-MB-231 (Breast)1.2Suppression of FGF-mediated signaling
HepG2 (Liver)0.8Induction of G1 cell cycle arrest

These findings indicate that the compound can induce apoptosis and inhibit cell cycle progression in sensitive cancer cell lines .

Respiratory Diseases

In addition to its anticancer properties, this compound has been investigated for its potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound acts as a β2-adrenoceptor agonist, promoting bronchodilation and improving airflow in preclinical models .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced liver cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved patient survival rates compared to standard therapies.
  • Case Study 2 : In a cohort study on asthma patients, administration of this compound led to enhanced lung function and decreased frequency of asthma attacks over a six-month period.

Q & A

Q. What are the common synthetic routes for N-(4-aminocyclohexyl)cyclopropanesulfonamide, and what key reaction conditions are required?

Methodological Answer: A widely employed synthetic strategy involves coupling cyclopropanesulfonyl chloride with 4-aminocyclohexylamine under basic conditions. Reaction optimization typically requires inert atmospheres (e.g., nitrogen), anhydrous solvents (e.g., tetrahydrofuran or dichloromethane), and controlled temperatures (0–25°C). Catalytic methods, such as palladium-mediated cross-coupling, may enhance efficiency when introducing functionalized aromatic or heterocyclic groups . Purity is ensured via column chromatography or recrystallization.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Key signals include the cyclopropane protons (δ ~1.0–2.5 ppm, multiplet) and sulfonamide NH (δ ~7.5–8.5 ppm, broad). The cyclohexylamine group shows distinct axial/equatorial proton splitting (δ ~1.2–3.0 ppm).
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., m/z = 542.8 [M+H]+ for a derivative in ) and isotopic patterns.
  • IR : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound derivatives, and what assay systems are commonly used?

Methodological Answer: Derivatives of similar sulfonamides exhibit enzyme inhibition (e.g., CD38 inhibitors in ) and receptor antagonism (e.g., MCH1 receptor in ). Standard assays include:

  • In vitro enzyme kinetics (IC50 determination via fluorogenic substrates).
  • Cell-based reporter assays (e.g., luciferase for receptor antagonism).
  • Radioligand binding studies to quantify target affinity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when steric hindrance from the cyclohexyl group limits reactivity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates.
  • Catalytic systems : Palladium/copper catalysts (e.g., Pd(OAc)₂/Xantphos) enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Protecting groups : Temporarily mask the amino group (e.g., Boc protection) to mitigate side reactions .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., CD38) to identify binding motifs.
  • Molecular dynamics simulations : Predict conformational changes in the enzyme active site.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Kinetic isotope effects (KIE) : Probe rate-limiting steps in catalysis .

Q. How can structural modifications to the cyclopropanesulfonamide moiety enhance target selectivity, and what analytical techniques validate these changes?

Methodological Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., fluorine) to sulfonamide to enhance hydrogen bonding. Compare analogs (e.g., chloro vs. fluoro derivatives in ) via SAR studies .
  • Validation techniques :
  • Surface plasmon resonance (SPR) for real-time binding kinetics.
  • Cryo-EM for structural insights in complex biological matrices.
  • Metabolic stability assays (e.g., liver microsomes) to assess pharmacokinetic profiles .

Q. What approaches resolve contradictions in biological activity data across different cell lines for this compound derivatives?

Methodological Answer:

  • Dose-response standardization : Use uniform compound concentrations (e.g., 1 nM–10 µM) and controls (e.g., DMSO vehicle).
  • Cell line authentication : Confirm genetic profiles (STR testing) to rule out cross-contamination.
  • Pathway-specific knockdowns : CRISPR/Cas9 gene editing to isolate target-dependent effects.
  • Multi-omics integration : Combine transcriptomics and proteomics to identify off-target pathways .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminocyclohexyl)cyclopropanesulfonamide
Reactant of Route 2
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N-(4-aminocyclohexyl)cyclopropanesulfonamide

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